5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a methyl group attached to a dihydro biquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, alkylation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for the development of pharmaceuticals targeting specific diseases.
Industry: It can be used in the production of dyes, pigments, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which 5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro, ethyl, and methyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the additional functional groups.
Isoquinoline: Similar core structure but with different positioning of nitrogen atoms.
Indole: Another heterocyclic compound with a different ring structure.
Uniqueness
5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific combination of functional groups and its dihydro biquinolinone core
Properties
CAS No. |
918646-18-1 |
---|---|
Molecular Formula |
C21H19ClN2O |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
5-chloro-3-ethyl-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C21H19ClN2O/c1-3-21(2)12-16-17(22)8-6-10-19(16)24(20(21)25)15-11-14-7-4-5-9-18(14)23-13-15/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
GPPVFKHCJPRJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(C=CC=C2Cl)N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.